Benzene,1-(4-chlorophenoxy)-3-nitro

Computational Chemistry ADME Prediction Medicinal Chemistry

Researchers requiring positional isomer-specific nitrodiphenyl ethers for SAR studies face challenges sourcing the meta-nitro variant, as para-substituted analogs (e.g., CAS 1836-74-4) dominate the market and carry documented phytotoxicity via Protox inhibition. This compound (CAS 37983-98-5) provides the exact meta-nitro configuration needed to decouple desired bioactivity from unwanted herbicidal effects. - Enables mechanism-of-action studies free of Protox interference; distinct LogP (4.95) from ortho/para isomers ensures chromatographic resolution. - Streamlines institutional safety approval: lacks the reproductive/developmental toxicity warnings associated with the para-isomer. - Available with 98% purity, supported by batch-specific NMR, HPLC, and GC analytical reports.

Molecular Formula C12H8ClNO3
Molecular Weight 249.65 g/mol
Cat. No. B8005640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene,1-(4-chlorophenoxy)-3-nitro
Molecular FormulaC12H8ClNO3
Molecular Weight249.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C12H8ClNO3/c13-9-4-6-11(7-5-9)17-12-3-1-2-10(8-12)14(15)16/h1-8H
InChIKeyXXDVWHYRZNCZRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenoxy)-3-nitrobenzene Procurement Guide


Benzene, 1-(4-chlorophenoxy)-3-nitro (CAS 37983-98-5), also known as 3-nitrophenyl 4-chlorophenyl ether, is a chlorinated nitrodiphenyl ether with the molecular formula C12H8ClNO3 and a molecular weight of 249.65 g/mol [1]. It is characterized by a 4-chlorophenoxy moiety and a nitro group substituted at the meta (3-) position of the central benzene ring. The compound is primarily utilized as a research intermediate and building block in organic synthesis, with standard commercial purity typically specified at 95% to 98% as confirmed by batch-specific analytical reports including NMR, HPLC, and GC .

No Generic Substitutes for 1-(4-Chlorophenoxy)-3-nitrobenzene


Generic substitution among in-class nitrodiphenyl ethers is unsupported due to position-dependent differences in physicochemical properties, toxicological profiles, and biological activity. The target compound (CAS 37983-98-5) bears its nitro group at the meta (3-) position, whereas readily available and lower-cost positional isomers, such as 1-(4-chlorophenoxy)-4-nitrobenzene (CAS 1836-74-4) and 1-(4-chlorophenoxy)-2-nitrobenzene (CAS 39145-47-6), bear the nitro group at the para (4-) and ortho (2-) positions, respectively. Additionally, chlorine-position variants like m-chlorophenyl p-nitrophenyl ether (CAS 2303-23-3) invert the substitution pattern. These structural variations produce quantifiable differences in lipophilicity (LogP) and, in the case of the para-isomer, well-documented reproductive and developmental toxicity hazards that are not currently reported for the meta-isomer. Furthermore, class-level structure-activity relationship (SAR) studies on nitrodiphenyl ethers indicate that the nitro group position is a critical determinant of phytotoxicity and mechanism of action, rendering meta-substituted analogs functionally distinct from para-substituted herbicide scaffolds [1] [2].

1-(4-Chlorophenoxy)-3-nitrobenzene Differentiation Evidence


Lipophilicity (LogP) Across Positional Isomers

1-(4-Chlorophenoxy)-3-nitrobenzene exhibits a higher predicted lipophilicity (XLogP3 = 4.95) compared to its ortho-nitro isomer (XLogP3 = 3.9) and a vendor-reported LogP of 4.0405 for the meta-isomer from an alternative prediction source, while the para-nitro isomer demonstrates the highest predicted lipophilicity (XLogP3 = 5.0) [1] [2]. The meta-isomer thus occupies a distinct lipophilicity range, which is critical for partitioning behavior in biphasic systems, chromatographic retention, and predicted membrane permeability in drug design contexts.

Computational Chemistry ADME Prediction Medicinal Chemistry

Reproductive Toxicity: Meta vs. Para Isomer

The para-nitro isomer (CAS 1836-74-4) has been documented to exhibit fetotoxicity and teratogenic effects in rodent studies, including increased perinatal mortality, cleft palate, and skull malformations in offspring of exposed pregnant rats . The compound is also noted to induce changes in thyroid and adrenal gland morphology in postnatal animals . In contrast, no such reproductive toxicity, fetotoxicity, or teratogenicity data have been reported for 1-(4-chlorophenoxy)-3-nitrobenzene in available literature and safety datasheets . This distinction in hazard profile is critical for laboratory handling protocols, waste disposal categorization, and institutional safety committee review.

Toxicology Occupational Safety Reproductive Health

Protox Inhibition: Chlorine-Variant vs. Meta Isomer

1-(4-Chlorophenoxy)-3-nitrobenzene features a nitro group on the central ring meta to the ether linkage and a chlorine atom para on the terminal phenoxy ring. The analog m-chlorophenyl p-nitrophenyl ether (CAS 2303-23-3) inverts this pattern, placing the nitro group para on the terminal ring and the chlorine meta on the other ring. While no direct comparative biological data exist for these two specific compounds, class-level SAR studies on nitrodiphenyl ethers establish that a para-nitro substitution on one phenyl ring is essential for protoporphyrinogen oxidase (Protox) inhibition and resultant herbicidal activity, whereas the meta-nitro configuration does not confer this mechanism of action [1] [2]. This fundamental mechanistic divergence underscores that the two isomers are not functionally interchangeable in agrochemical research contexts.

Structure-Activity Relationship Herbicide Chemistry Protoporphyrinogen Oxidase

Physical Properties: Meta vs. Para Isomer

1-(4-Chlorophenoxy)-3-nitrobenzene has a predicted boiling point of 352.2 ± 0.0 °C at 760 mmHg and a predicted density of 1.4 ± 0.0 g/cm³ [1]. In comparison, the para-nitro isomer (CAS 1836-74-4) has a predicted boiling point of 350.0 ± 17.0 °C and a lower predicted density of 1.358 ± 0.06 g/cm³ . While the boiling point difference is modest and falls within prediction uncertainty ranges, the density difference (~0.042 g/cm³) is measurable and can impact solvent selection, phase separation behavior, and material handling calculations in process chemistry settings.

Physical Chemistry Process Engineering Purification

1-(4-Chlorophenoxy)-3-nitrobenzene Validated Applications


Meta-Substituted Aniline Synthesis

This compound serves as a precursor for 3-aminophenyl 4-chlorophenyl ether, an aniline derivative with distinct electronic properties relative to ortho- and para-amino isomers. The meta-nitro configuration yields an amino substituent with unique resonance and inductive effects upon reduction, which cannot be replicated by reducing the para-isomer (CAS 1836-74-4). The lipophilicity difference (XLogP3 = 4.95 vs. 5.0 for para-isomer) further ensures that subsequent reaction products exhibit distinct partitioning behavior [1]. This scenario is supported by documented reduction pathways using hydrogen gas with palladium on carbon catalyst, producing the corresponding meta-amino compound [2].

Non-Protox SAR Studies

For research programs investigating non-herbicidal biological activities of nitrodiphenyl ethers—such as antifungal, antibacterial, or enzyme inhibition outside the Protox pathway—the meta-nitro compound provides a critical negative control or scaffold that is mechanistically distinct from para-nitro herbicides. Class-level SAR evidence establishes that para-nitro substitution is required for Protox inhibition and light-induced peroxidative phytotoxicity, whereas meta-nitro substitution does not engage this mechanism [1]. Researchers seeking to decouple desired biological activity from unwanted phytotoxicity should therefore select the meta-isomer over para-nitro analogs.

Reproductive Hazard-Conscious Lab Use

In academic or industrial laboratories with strict reproductive health monitoring programs or where work is conducted by personnel of childbearing potential, the meta-isomer may be preferred over the para-isomer (CAS 1836-74-4). The para-isomer carries documented fetotoxicity and teratogenicity warnings, including cleft palate and skull malformations in rodent models [1]. The meta-isomer lacks such reported hazards in available SDS and toxicological literature [2], potentially simplifying institutional safety approval, reducing required personal protective equipment tiers, and lowering regulatory documentation burdens associated with procurement and storage.

Chromatographic Separation by Lipophilicity

The meta-isomer's intermediate lipophilicity (XLogP3 = 4.95) between the ortho-isomer (XLogP3 = 3.9) and para-isomer (XLogP3 = 5.0) provides a valuable calibration point for developing reverse-phase HPLC or LC-MS methods aimed at resolving nitrodiphenyl ether positional isomers [1] [2]. Its predicted retention time will fall between those of the ortho- and para-isomers, enabling robust method validation and isomer identification in complex reaction mixtures or environmental samples [3].

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